molecular formula C21H18N4O2S B7833794 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833794
M. Wt: 390.5 g/mol
InChI Key: GCQWVLIIMNMWGY-UHFFFAOYSA-N
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Description

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a methylphenyl group, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the methylphenyl group, and the construction of the pyrimidine ring. Common synthetic routes may include:

    Formation of Benzodioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde or other aldehydes under acidic conditions to form the benzodioxole ring.

    Introduction of Methylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the benzodioxole intermediate is reacted with methylphenyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

    Construction of Pyrimidine Ring: The final step involves the condensation of the benzodioxole-methylphenyl intermediate with appropriate nitriles and thiols under basic or acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to amines or the sulfoxide to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or pyrimidine rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., Br2, Cl2), Nucleophiles (e.g., NaOH, NH3)

Major Products

    Oxidation: Sulfoxides, Sulfones

    Reduction: Amines, Sulfides

    Substitution: Halogenated derivatives, Aminated derivatives

Scientific Research Applications

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol

Uniqueness

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its combination of a benzodioxole moiety, a methylphenyl group, and a pyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-3-6-15(7-4-13)19-16(10-22)20(25-21(24-19)28-2)23-11-14-5-8-17-18(9-14)27-12-26-17/h3-9H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWVLIIMNMWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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